molecular formula C27H26N2O5S B6510823 ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate CAS No. 878062-41-0

ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate

Cat. No.: B6510823
CAS No.: 878062-41-0
M. Wt: 490.6 g/mol
InChI Key: IUNJINMZZXKXOJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 490.15624311 g/mol and the complexity rating of the compound is 825. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

The specific interactions and resulting changes would depend on the nature of the target .

Biochemical Pathways

. This hydrolysis reaction could potentially affect various biochemical pathways, depending on the specific context within the cell.

Pharmacokinetics

As an ester, it may undergo hydrolysis in the body, which could affect its bioavailability . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the rate of ester hydrolysis can be influenced by pH and temperature . Additionally, the presence of other molecules could potentially affect the compound’s stability and interactions with its targets.

Biological Activity

Ethyl 4-(2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an indole moiety, a methanesulfonyl group, and an acetamido group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C24H28N2O3SC_{24}H_{28}N_{2}O_{3}S, with a molecular weight of 424.6 g/mol. The structural features include:

  • Indole ring : Known for its role in various biological processes.
  • Methanesulfonyl group : Often associated with increased solubility and bioactivity.
  • Acetamido group : Enhances the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of indole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Research indicates that related indole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that these compounds significantly reduce prostaglandin synthesis, thereby alleviating inflammation .

Cytotoxicity and Cancer Research

This compound has shown promise in cancer research. Compounds with similar structures have been found to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression . The low cytotoxicity observed in normal cells suggests a favorable therapeutic index for potential anticancer agents derived from this compound.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The methanesulfonamide group enhances binding to target enzymes, inhibiting their activity.
  • Receptor Modulation : The compound may interact with various receptors involved in inflammatory responses and cancer progression.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Antimicrobial Efficacy : A study demonstrated that indole derivatives exhibited MIC values as low as 5 µg/mL against resistant bacterial strains .
  • Anti-inflammatory Effects : In vivo models showed significant reduction in edema when treated with indole-based compounds compared to controls .
  • Cancer Cell Line Studies : Compound variants were tested on various cancer cell lines (e.g., MCF-7, HeLa), showing IC50 values ranging from 10 to 30 µM, indicating potent anticancer activity .

Properties

IUPAC Name

ethyl 4-[[2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-3-34-27(31)21-12-14-22(15-13-21)28-26(30)17-29-16-25(23-6-4-5-7-24(23)29)35(32,33)18-20-10-8-19(2)9-11-20/h4-16H,3,17-18H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNJINMZZXKXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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